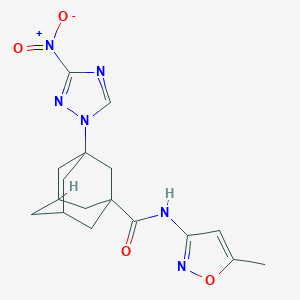![molecular formula C14H13N5O5S2 B213899 1-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213899.png)
1-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole ring substituted with various functional groups
Vorbereitungsmethoden
The synthesis of 1-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The synthetic route may include the nitration of a pyrazole derivative, followed by the introduction of the ethyl group and the attachment of the benzothiazole moiety. Reaction conditions often involve the use of strong acids, bases, and various organic solvents. Industrial production methods may utilize optimized reaction conditions to maximize yield and purity, often involving high-pressure reactors and continuous flow systems.
Analyse Chemischer Reaktionen
1-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, alkyl halides, and strong acids or bases. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent due to its complex structure and functional groups.
Materials Science: The compound’s unique properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: Researchers may study its interactions with biological molecules to understand its potential effects and mechanisms of action.
Wirkmechanismus
The mechanism of action of 1-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The nitro group may participate in redox reactions, while the benzothiazole moiety can interact with various enzymes or receptors. The compound’s overall effect is determined by the combined actions of its functional groups on different biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide include:
1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid: Shares the pyrazole and nitro groups but lacks the benzothiazole moiety.
4-nitro-N-substituted-1,8-naphthalimide derivatives: Similar in having nitro and amide groups but differ in the core structure.
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Contains nitro groups and a pyrazole ring but has a different overall structure.
The uniqueness of this compound lies in its combination of functional groups and the specific arrangement of its molecular structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H13N5O5S2 |
|---|---|
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
2-ethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C14H13N5O5S2/c1-3-18-12(10(7-15-18)19(21)22)13(20)17-14-16-9-5-4-8(26(2,23)24)6-11(9)25-14/h4-7H,3H2,1-2H3,(H,16,17,20) |
InChI-Schlüssel |
QVFJUNASFAPMFX-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Kanonische SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4,5-dimethoxy-2-({[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B213818.png)

![4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B213820.png)


![N~2~-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE](/img/structure/B213828.png)
![METHYL 3-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE](/img/structure/B213829.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B213830.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-2-furamide](/img/structure/B213832.png)


![1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B213836.png)
![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide](/img/structure/B213840.png)
